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Compound of Interest

Compound Name: 1-Deoxy-1-nitro-D-glucitol

CAS No.: 14199-88-3

Cat. No.: B083393

Get Quote

This in-depth technical guide provides a detailed exploration of the spectroscopic

characteristics of 1-deoxy-1-nitro-D-glucitol, a nitro-sugar derivative of significant interest in

medicinal chemistry and drug development. This document is intended for researchers,

scientists, and professionals in drug development, offering a foundational understanding of its

structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analysis. While a complete experimental dataset for this specific molecule

is not readily available in the public domain, this guide synthesizes data from closely related

analogs and fundamental spectroscopic principles to present a robust and predictive analytical

framework.

Introduction
1-Deoxy-1-nitro-D-glucitol is a polyhydroxylated nitroalkane, a class of compounds with

diverse biological activities. The introduction of a nitro group to a sugar alcohol backbone can

significantly alter its chemical and physical properties, making it a valuable synthon for novel

therapeutic agents. The synthesis of its enantiomer, 1-deoxy-1-nitro-L-glucitol, has been

reported, highlighting the accessibility of this class of compounds.[1] Accurate and
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comprehensive structural characterization is paramount for its application, and this guide

provides the spectroscopic roadmap for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in

solution, providing detailed information about the chemical environment, connectivity, and

stereochemistry of atoms.[2] For 1-deoxy-1-nitro-D-glucitol, a combination of 1D (¹H, ¹³C) and

2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all

proton and carbon signals.

Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for 1-deoxy-1-nitro-D-glucitol are predicted based on the known

values for similar alditols and the electronic effects of the nitro and hydroxyl groups. The

electron-withdrawing nature of the nitro group is expected to deshield the protons and carbon

at the C1 position significantly. The ¹H and ¹³C NMR spectra of peracetylated 1-deoxy-1-

nitroheptitols provide a valuable reference for these predictions.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Deoxy-1-nitro-D-glucitol in D₂O

Position
Predicted ¹H
Chemical Shift
(ppm)

Predicted ¹³C
Chemical Shift
(ppm)

Multiplicity
(¹H)

Key HMBC
Correlations

H-1a, H-1b ~4.5 - 4.7 ~75 dd, dd C2, C3

H-2 ~4.0 - 4.2 ~72 m C1, C3, C4

H-3 ~3.7 - 3.9 ~74 m C1, C2, C4, C5

H-4 ~3.6 - 3.8 ~71 m C2, C3, C5, C6

H-5 ~3.8 - 4.0 ~73 m C3, C4, C6

H-6a, H-6b ~3.6 - 3.8 ~64 dd, dd C4, C5

Note: Chemical shifts are approximate and can be influenced by solvent and temperature.
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Causality Behind Experimental Choices in NMR
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information

about the number of different types of protons and their immediate electronic environment.

The integration of the signals would confirm the number of protons at each position. The

coupling constants (J-values) between adjacent protons are crucial for determining the

relative stereochemistry of the chiral centers.

¹³C NMR: This experiment reveals the number of non-equivalent carbon atoms in the

molecule. The chemical shifts are sensitive to the local electronic structure, with the carbon

attached to the nitro group (C1) expected to be significantly downfield.

DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ groups,

which is essential for assigning the carbon signals of the glucitol backbone.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton

correlations between adjacent carbons, allowing for the tracing of the entire carbon chain

from H-1 to H-6.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each

proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C

assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range (2-

3 bond) correlations between protons and carbons. This is particularly useful for confirming

the connectivity around the C1-nitro group and linking different parts of the molecule.

Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of 1-deoxy-1-nitro-D-glucitol in ~0.6 mL of

deuterium oxide (D₂O). Add a small amount of a reference standard such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for chemical shift calibration.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.
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Data Acquisition: Acquire 1D ¹H and ¹³C{¹H} spectra. Following this, acquire 2D COSY,

HSQC, and HMBC spectra using standard pulse programs.

Data Processing and Analysis: Process the acquired data using appropriate software. Assign

the proton and carbon signals by systematically analyzing the 1D and 2D spectra.

Visualization of Key NMR Correlations
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Caption: Key predicted HMBC correlations for 1-deoxy-1-nitro-D-glucitol.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups

present in a molecule. The IR spectrum of 1-deoxy-1-nitro-D-glucitol will be dominated by the

characteristic vibrations of the hydroxyl (O-H), carbon-hydrogen (C-H), and nitro (NO₂) groups.
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Characteristic IR Absorption Bands
The most diagnostic signals in the IR spectrum will be the strong absorptions from the nitro

group. The N-O stretching vibrations in nitroalkanes typically appear as two distinct, strong

bands.[4][5]

Table 2: Predicted IR Absorption Bands for 1-Deoxy-1-nitro-D-glucitol

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3600 - 3200 Strong, Broad
O-H stretch (from the five

hydroxyl groups)

2960 - 2850 Medium
C-H stretch (from the hexitol

backbone)

~1550 Strong Asymmetric NO₂ stretch

~1365 Strong Symmetric NO₂ stretch

1470 - 1450 Medium C-H bend (scissoring)

1150 - 1050 Strong
C-O stretch (from the hydroxyl

groups)

Causality Behind Experimental Choices in IR
Attenuated Total Reflectance (ATR): This is a common and convenient sampling technique

for solid samples, requiring minimal sample preparation and providing high-quality spectra.

Potassium Bromide (KBr) Pellet: This is a traditional method for obtaining IR spectra of solid

samples. The sample is finely ground with KBr and pressed into a transparent disk. This

method ensures that there are no solvent peaks to interfere with the spectrum.

Experimental Protocol for IR Analysis (ATR)
Sample Preparation: Place a small amount of crystalline 1-deoxy-1-nitro-D-glucitol directly

onto the ATR crystal.

Instrument Setup: Ensure the ATR crystal is clean before and after the measurement.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

http://openchemistryhelp.blogspot.com/2012/12/infrared-of-nitro-compounds.html
https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
https://www.benchchem.com/product/b083393/docs?utm_src=pdf-body#spectroscopic-blueprint-of-1-deoxy-1-nitro-d-glucitol-a-comprehensive-technical-guide
https://www.benchchem.com/product/b083393/docs?utm_src=pdf-body#spectroscopic-blueprint-of-1-deoxy-1-nitro-d-glucitol-a-comprehensive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083393?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty ATR crystal should be collected first and automatically subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Visualization of the Spectroscopic Workflow
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Caption: A streamlined workflow for the complete spectroscopic characterization.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It provides information about the molecular weight of the compound and its

fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation Pathways
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For 1-deoxy-1-nitro-D-glucitol (Molecular Weight: 211.17 g/mol [6]), the mass spectrum is

expected to show a molecular ion peak (or a protonated/sodiated molecule in the case of soft

ionization techniques like ESI). The fragmentation of nitroalkanes often proceeds through the

loss of the nitro group as either a nitrite anion (NO₂⁻) or nitrous acid (HNO₂).[7][8]

Table 3: Predicted Fragment Ions in the Mass Spectrum of 1-Deoxy-1-nitro-D-glucitol

m/z Proposed Fragment

211 [M]⁺ (Molecular Ion)

194 [M - OH]⁺

193 [M - H₂O]⁺

165 [M - NO₂]⁺

164 [M - HNO₂]⁺

Various
Further fragmentation through loss of water and

small carbon-containing fragments

Causality Behind Experimental Choices in MS
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive

fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion may be

weak or absent.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces

protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. It is useful for

determining the molecular weight with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass

measurement, which can be used to determine the elemental composition of the molecular

ion and its fragments, thus confirming the molecular formula.

Experimental Protocol for MS Analysis (ESI)
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Sample Preparation: Prepare a dilute solution of 1-deoxy-1-nitro-D-glucitol in a suitable

solvent such as methanol or a water/acetonitrile mixture.

Instrument Setup: Use an ESI mass spectrometer. The instrument can be operated in either

positive or negative ion mode to observe different adducts and fragments.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

over a suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and any significant

fragment ions. If using HRMS, determine the elemental composition of the observed ions.

Visualization of a Plausible Fragmentation Pathway
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Caption: A simplified representation of a likely fragmentation cascade.

Conclusion
The comprehensive spectroscopic analysis of 1-deoxy-1-nitro-D-glucitol, through the

synergistic application of NMR, IR, and MS, provides a robust framework for its unequivocal
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structural confirmation. While this guide is built upon predictive data and analysis of analogous

structures, the outlined methodologies and expected spectral features offer a solid foundation

for any researcher undertaking the characterization of this or related nitro-sugar compounds.

The detailed protocols and the rationale behind the experimental choices are designed to

empower scientists to obtain high-quality, reliable data, which is a critical step in the journey of

drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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